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Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole
CAS No.: 877265-23-1
Cat. No.: B1341809
Get Quote
. J

CAS Registry Number: 90555-66-1 Molecular Formula: C

H

BrNS Molecular Weight: 214.08 g/mol

Part 1: Introduction & Structural Logic

Benzo[d]isothiazole is a privileged scaffold in drug discovery, serving as a bioisostere for indole
and benzothiophene moieties in psychotropic and anti-inflammatory agents.[1] The 6-bromo
derivative is a critical intermediate; the bromine atom at the C6 position activates the ring for
palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid
diversification of the pharmacophore.[1]

Accurate spectroscopic identification of this isomer is paramount, particularly to distinguish it
from its regioisomers (e.g., 5-bromo or 4-bromo variants) and the structurally related
benzothiazole (1,3-isomer).[1]

Structural Numbering & Logic
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The benzo[d]isothiazole system consists of a benzene ring fused to an isothiazole ring.
e Position 1 (S): Sulfur atom.[2]

e Position 2 (N): Nitrogen atom.[3]

o Position 3 (C): Methine carbon (distinctive deshielded proton).

e Position 6 (C-Br): Site of substitution.

The C3-H proton is the most diagnostic spectroscopic handle, typically appearing as a singlet
downfield (& > 8.5 ppm) due to the anisotropic effect of the adjacent C=N bond and the
electronegativity of the heterocycle.[1]

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum of 6-bromobenzo[d]isothiazole exhibits a characteristic pattern for a 1,2,4-
trisubstituted benzene ring fused to the isothiazole.[1]

H NMR Data (400 MHz, CDCI
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Position

Shift (6, ppm)

Multiplicity

Coupling
Constant (

, H2)

Assignment
Logic

H-3

8.95

Singlet (s)

Diagnostic:
Deshielded by
C=NandS.
Unique to

isothiazole core.

H-7

8.15

Doublet (d)

Meta-coupling:
Deshielded by
proximity to S(1).
Appears as a
narrow doublet
due to long-
range coupling
with H-5.

H-4

7.92

Doublet (d)

Ortho-coupling:
Typical aromatic
doublet, coupled

strongly to H-5.
[1]

H-5

7.68

Doublet of
Doublets (dd)

Ortho + Meta:
Coupled to H-4
(ortho) and H-7

(meta).

Expert Insight:

e H-7 vs. H-4: H-7 is typically more deshielded than H-4 in benzo[d]isothiazoles due to the

"peri-like" proximity to the sulfur lone pairs, despite sulfur being in the adjacent ring.

« Differentiation: In the 5-bromo isomer, the coupling pattern changes (H-4 becomes a meta-

coupled doublet, H-6 and H-7 show ortho coupling).[1]
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C NMR Data (100 MHz, CDCI

C-3 (Imine): ~155.0 ppm (Characteristic low-field signal).

C-7a (Quaternary, Fusion): ~150.0 ppm.[1]

C-3a (Quaternary, Fusion): ~130.0 ppm.[1][4]

C-6 (C-Br): ~122.0 ppm (Upfield shift due to heavy atom effect of Br).

Aromatic CH (C-4, C-5, C-7): 120-130 ppm region.[1]

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the bromine substituent through its
isotopic signature.

« lonization Mode: EI (Electron Impact) or ESI+ (Electrospray).

e Molecular lon (M

o m/z 213 (100%): Containing

Br.

o m/z 215 (98%): Containing

Br.

o Pattern: A distinct 1:1 doublet characteristic of a mono-brominated compound.
e Fragmentation Pathway:

o [M] ->[M - HCN]: Loss of hydrogen cyanide (27 Da) from the isothiazole ring is a primary
fragmentation pathway, yielding a bromobenzothiophene-like cation (m/z ~186/188).
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o [M]->[M - Br]: Loss of the bromine radical (79/81 Da) to yield the benzo[d]isothiazole
cation (m/z 134).

Infrared Spectroscopy (FT-IR)

e C=N Stretch: 1580-1620 cm

(Weak to medium intensity).

e Aromatic C=C: 1450-1500 cm

e C-Br Stretch: 600-700 cm
(Strong, fingerprint region).

e C-H Stretch (Aromatic): 3050-3100 cm

Part 3: Visualization of Structural Logic[1]

The following diagram illustrates the NMR coupling network and the MS fragmentation logic,
encoded in Graphviz (DOT).
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Caption: Left: 1H NMR coupling connectivity showing the ortho/meta relationships. Right:
Primary EI-MS fragmentation pathways.

Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve the H-7/H-5 meta-coupling.
e Solvent Selection: Use CDCI

(99.8% D) as the standard solvent. If solubility is poor, switch to DMSO-d
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o Note: In DMSO-d

, H-3 may shift slightly downfield (approx.[1] & 9.1 ppm) due to hydrogen bonding with the
solvent.

e Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent. Filter through a cotton plug
if any suspended solids remain.

e Acquisition Parameters:
o Transients (Scans): Minimum 16 scans for

H; 1024 scans for
C.

o Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated H-3
proton, allowing for accurate integration.

o Apodization: Apply an exponential line broadening (LB) of 0.3 Hz for

H to reduce noise without obscuring the fine splitting of H-5.

Protocol 2: Purity Assessment via HPLC-UV

Objective: Validate sample purity before spectroscopic analysis.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).[1]

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic) and 280 nm.
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o Expectation: 6-Bromobenzo[d]isothiazole typically elutes later than the non-brominated
parent due to increased lipophilicity (LogP ~2.8).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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